molecular formula C48H82O19 B150630 Vinaginsenoside R4 CAS No. 156009-80-2

Vinaginsenoside R4

Cat. No. B150630
M. Wt: 963.2 g/mol
InChI Key: UOJAEODBOCLNBU-GYMUUCMZSA-N
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Description

Currently, there is no direct information available on "Vinaginsenoside R4" from the provided papers. However, there is a related compound, Vina-ginsenoside R7 (R7), which has been studied for its pharmacological activities. Vina-ginsenoside R7 has been shown to possess antioxidant and anti-inflammatory properties and may protect against skin photodamage resulting from UVB irradiation by affecting various pathways and factors such as MMP secretion, TGF-β1, type I procollagen, NF-κB, Nrf2, and pro-inflammatory cytokines .

Synthesis Analysis

The papers provided do not discuss the synthesis of Vinaginsenoside R4. However, there is a study on the synthesis of poly-(R)-3-hydroxybutyrate by the class III synthase from Allochromatium vinosum, which is unrelated to Vinaginsenoside R4 but provides insight into the synthesis of a biopolymer using an alternative substrate, HB-NAC, and the role of N-acetylcysteamine (NAC) in the chain termination reaction . Another paper details the total synthesis of (-)- and ent-(+)-vindoline, which is a different compound but showcases a unique reaction cascade that forms multiple bonds and rings in a single step .

Molecular Structure Analysis

The molecular structure of Vinaginsenoside R4 is not provided in the papers. However, the synthesis of vindoline involves the formation of a pentacyclic ring system with multiple stereocenters, which highlights the complexity that can be involved in the molecular structures of natural products .

Chemical Reactions Analysis

There is no specific information on the chemical reactions of Vinaginsenoside R4. The provided papers do not cover this aspect. However, the paper on Vina-ginsenoside R7 suggests that it can influence the expression and activity of various molecules involved in the skin's response to UVB irradiation, indicating that it may participate in biochemical reactions related to inflammation and oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of Vinaginsenoside R4 are not discussed in the provided papers. The papers focus on the biological activities of Vina-ginsenoside R7 , the synthesis of a biopolymer , and the total synthesis of vindoline , none of which provide information on the physical and chemical properties of Vinaginsenoside R4.

Scientific Research Applications

Neuroprotection

Vinaginsenoside R4 (VGN4) has demonstrated a neuroprotective effect against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells. It attenuates cell damage and apoptosis by decreasing reactive oxygen species and increasing antioxidant enzyme activities. The compound also reduces nuclear translation of the nuclear factor-κB and modulates the PI3K/Akt/GSK-3β signaling pathway, indicating its potential as a neuroprotective functional food (Luo et al., 2020).

Melanogenesis Inhibition

Vina-ginsenoside R4, isolated from the leaves of hydroponic Panax ginseng, shows potential as a skin whitening compound. It exhibits melanogenic inhibitory activity, reducing body pigmentation in a zebrafish model, which is often used for biomedical or cosmetic research. These findings from both in vitro and in vivo systems suggest that Vina-ginsenoside R4 could be an effective ingredient in skin-whitening products (Lee et al., 2015).

Metabolic Profiling

Vina-ginsenoside R4 has been characterized as one of the oxygenated metabolites of ginsenoside Rg1 in rat urine and plasma. Understanding the chemical structures of these metabolites enhances our knowledge of chemical exposure following the consumption of ginseng products and provides insights into the multiple bioactivities of ginseng products (Wang et al., 2016).

Enzymatic Transformation

A new method for the eco-friendly and convenient preparation of notoginsenoside ST-4 has been established by transforming vina-ginsenoside R7 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus. This enzymatic transformation is specific and efficient, highlighting the potential of this method for preparing target ginsenosides with valuable pharmacological activities (Wang et al., 2015).

Future Directions

While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJAEODBOCLNBU-GYMUUCMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinaginsenoside R4

Citations

For This Compound
31
Citations
HT Nguyen, LK Phan, KLV Huynh, TH Duong, HT Le… - Metabolites, 2023 - mdpi.com
Panax vietnamensis var. vietnamensis (PVV) and Panax vietnamensis var. fuscidiscus (PVF) both belong to Panax vietnamensis species and are chemically and morphologically similar…
Number of citations: 0 www.mdpi.com
H Wang, C Zhang, T Zuo, W Li, L Jia, X Wang… - Analytical and …, 2019 - Springer
… The other fragments, consisting of m/z 653.4249, 491.3782, and 205.0722 (in contrast to m/z 221.0670 generated from the reference compound vinaginsenoside R4 depicted above), …
Number of citations: 50 link.springer.com
DY Lee, BJ Cha, JH Kim, KH Lee, NI Baek… - 한국약용작물학회학술 …, 2014 - dbpia.co.kr
… For this study, we isolated ginsenoside Rh6 (1) and vinaginsenoside R4 (2) and R13 (3), whose effects on melanogenesis have not been studied. Therefore, we investigated the …
Number of citations: 0 www.dbpia.co.kr
X Piao, H Zhang, JP Kang, DU Yang, Y Li, S Pang… - Molecules, 2020 - mdpi.com
Ginsenosides are the major bioactive constituents of Panax ginseng, which have pharmacological effects. Although there are several reviews in regards to ginsenosides, new …
Number of citations: 50 www.mdpi.com
N Huu Tung, G Yong Song, SH Woo… - Current Bioactive …, 2012 - ingentaconnect.com
… Whereas, vinaginsenoside R4 (11), ginsenoside Ia (12), ginsenoside Rd (13), ginsenoside Rc (14), ginsenoside Rb2 (15), ginsenoside Rb1 (16), ginsenoside Rh6 (17), …
Number of citations: 14 www.ingentaconnect.com
S Qiu, W Yang, X Shi, C Yao, M Yang, X Liu… - Analytica chimica …, 2015 - Elsevier
… )-Rh1, 20(R)-Rg3, Rf, 5,6-didehydroginsenoside Rb1, notoginsenosides R1, 20(S)-noto-R2, 20(R)-noto-R2, R3, K, M, 20(S)-sanchirhinosides A3, A5, compound K, vinaginsenoside R4 …
Number of citations: 103 www.sciencedirect.com
H Qu, J Wang, C Yao, X Wei, Y Wu, M Cheng… - … of Chromatography A, 2023 - Elsevier
Panax ginseng can be generally divided into mountain-cultivated ginseng (MCG) and garden-cultivated ginseng (GCG). The market price of MCG is significantly higher than that of GCG…
Number of citations: 2 www.sciencedirect.com
LD Garza - membranes, 1962 - ir.library.osaka-u.ac.jp
… Also, yesanchinoside E and vinaginsenoside R4 extracted from the flower buds of Panax ginseng have conjoined sugars in C3 (Zou et al., 2002) (Duc et al., 1994). Table 2 lists the …
Number of citations: 2 ir.library.osaka-u.ac.jp
W Yang, Y Hu, W Wu, M Ye, D Guo - Phytochemistry, 2014 - Elsevier
The Panax genus is a crucial source of natural medicines that has benefited human health for a long time. Three valuable medicinal herbs, namely Panax ginseng, Panax quinquefolius…
Number of citations: 278 www.sciencedirect.com
JW Lee, SH Ji, YS Lee, DJ Choi, BR Choi… - International Journal of …, 2017 - mdpi.com
(1) Background: Panax ginseng root is one of the most important herbal products, and the profiling of ginsenosides is critical for the quality control of ginseng roots at different ages in …
Number of citations: 33 www.mdpi.com

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